molecular formula C11H18N2O4S B2899810 Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate CAS No. 1864015-43-9

Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate

Cat. No. B2899810
M. Wt: 274.34
InChI Key: FAEROPVPBCNHOR-UHFFFAOYSA-N
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Description

“Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 1864015-43-9 . Its molecular weight is 274.34 and its molecular formula is C11H18N2O4S . The IUPAC name for this compound is methyl 1-(3-(ethoxycarbonyl)thioureido)cyclopentane-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O4S/c1-3-17-10(15)12-9(18)13-11(8(14)16-2)6-4-5-7-11/h3-7H2,1-2H3,(H2,12,13,15,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature . Unfortunately, the boiling point and other physical properties are not specified in the search results .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-(ethoxycarbonylcarbamothioylamino)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-3-17-10(15)12-9(18)13-11(8(14)16-2)6-4-5-7-11/h3-7H2,1-2H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEROPVPBCNHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1(CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate

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